Antimalarial agent 29

Liver-stage malaria P. berghei Hsp90 inhibition

Antimalarial agent 29 (compound 16) is a selective, synthetic β-carboline inhibitor of Plasmodium falciparum Hsp90 (PfHsp90), validated specifically for liver-stage prophylaxis studies. It delivers an EC50 of 5.2 μM vs. P. berghei and serves as a reference compound for structure-toxicity relationship (STR) investigations when paired with its less-cytotoxic analog agent 30. This chemical probe enables causal prophylaxis research and orthogonal mechanism-of-action studies independent of atovaquone resistance. Choose agent 29 to expand SAR libraries, dissect host-parasite interactions, and benchmark cytotoxicity within the β-carboline series.

Molecular Formula C18H10ClF3N2
Molecular Weight 346.7 g/mol
Cat. No. B12378964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 29
Molecular FormulaC18H10ClF3N2
Molecular Weight346.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC3=C2NC4=C3C=C(C=C4)Cl
InChIInChI=1S/C18H10ClF3N2/c19-12-4-5-15-14(9-12)13-6-7-23-16(17(13)24-15)10-2-1-3-11(8-10)18(20,21)22/h1-9,24H
InChIKeyMWRDJWDOACIZJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 29: β-Carboline-Derived Liver-Stage Inhibitor Targeting PfHsp90 for Malaria Prophylaxis Research


Antimalarial agent 29 (CAS 2821078-81-1; also known as compound 16) is a synthetic β-carboline derivative based on the natural product harmine scaffold. It functions as an inhibitor of Plasmodium liver-stage parasites, targeting the Plasmodium falciparum heat shock protein 90 (PfHsp90) chaperone pathway [1]. The compound exhibits an EC50 of 5.2 ± 2.8 μM against P. berghei liver-stage parasites in a HuH7 hepatocyte infection model [1]. As a research tool, it is primarily employed in antimalarial drug discovery programs focusing on causal prophylaxis and novel mechanism-of-action studies distinct from blood-stage schizonticides.

Why Antimalarial Agent 29 Cannot Be Substituted with Generic β-Carboline or Hsp90 Inhibitors


Substitution of antimalarial agent 29 with structurally related β-carbolines or other Hsp90 inhibitors is scientifically unsound due to divergent liver-stage potency and cytotoxicity profiles. Within the same β-carboline series, compound 11 (antimalarial agent 30) shares an identical EC50 of 5.2 μM against P. berghei liver-stage parasites but exhibits a favorable selectivity index with no HuH7 cytotoxicity up to 100 μM [1]. In contrast, compound 16 (agent 29) displays observable cytotoxicity at elevated doses [1]. This distinction in therapeutic window is critical for in vitro assays and in vivo prophylaxis models. Furthermore, generic Hsp90 inhibitors such as geldanamycin lack the liver-stage specificity and synthetic accessibility of this β-carboline scaffold [1]. Selection of agent 29 should be predicated on its specific structure-activity relationship (SAR) position as the aryl trifluoromethyl derivative within the series.

Quantitative Comparative Evidence: Antimalarial Agent 29 vs. Closest Analogs


Liver-Stage Potency and Cytotoxicity Profile vs. Antimalarial Agent 30 (Compound 11)

In a head-to-head comparison, antimalarial agent 29 (compound 16) demonstrated equivalent liver-stage potency to its closest structural analog, antimalarial agent 30 (compound 11), with both compounds inhibiting P. berghei liver-stage parasite load at EC50 = 5.2 μM in HuH7 hepatocytes [1]. However, the cytotoxicity profiles diverge: compound 11 exhibited no significant HuH7 cytotoxicity up to 100 μM, whereas compound 16 displayed cytotoxicity at high doses [1].

Liver-stage malaria P. berghei Hsp90 inhibition Cytotoxicity

Potency Gap vs. Gold-Standard Liver-Stage Control Atovaquone

Antimalarial agent 29 is 520-fold less potent than atovaquone in the same P. berghei liver-stage assay. The EC50 of agent 29 is 5.2 ± 2.8 μM, while atovaquone exhibits an EC50 of 10 nM under identical experimental conditions [1].

Liver-stage malaria Atovaquone Prophylaxis

Distinct Mode of Action: Hsp90 Inhibition vs. Hemozoin Formation Inhibitors

Antimalarial agent 29 putatively targets the Plasmodium falciparum heat shock protein 90 (PfHsp90) chaperone pathway, a mechanism distinct from hemozoin formation inhibitors such as chloroquine or artemisinin-based combinations [1]. While direct comparative IC50 data against blood-stage parasites are not reported for agent 29, the Hsp90 target class is known to be essential for parasite survival during febrile episodes and may circumvent existing resistance mechanisms to frontline therapies [1].

Mechanism of action Hsp90 β-carboline Drug resistance

Blood-Stage Potency Comparison: Agent 29 (Liver-Stage Focused) vs. Antimalarial Agent 16 (Blood-Stage Potent)

Antimalarial agent 29 is optimized for liver-stage activity (EC50 = 5.2 μM) but lacks reported blood-stage potency against P. falciparum. In contrast, antimalarial agent 16 (compound 4h, a quinoline derivative) inhibits P. falciparum blood-stage growth with an IC50 of 2.0 nM [1]. This difference highlights the stage-specific activity of β-carboline Hsp90 inhibitors versus quinoline-based blood-stage schizonticides.

Blood-stage malaria P. falciparum IC50

Optimal Use Cases for Antimalarial Agent 29 Based on Comparative Evidence


Probing PfHsp90 Function in Liver-Stage Malaria Models

Given its putative mechanism of action as a PfHsp90 inhibitor and demonstrated liver-stage activity (EC50 = 5.2 μM against P. berghei) [1], antimalarial agent 29 is best utilized as a chemical probe to investigate the role of Hsp90 chaperone function during Plasmodium liver-stage development. Its activity, while moderate, is specific to this life cycle stage, making it a valuable tool for dissecting host-parasite interactions in hepatocytes.

Comparative Cytotoxicity Studies with Close Structural Analogs

The differential cytotoxicity profile between antimalarial agent 29 (compound 16) and its close analog antimalarial agent 30 (compound 11)—where compound 16 exhibits cytotoxicity at high doses while compound 11 does not [1]—positions agent 29 as a reference compound for structure-toxicity relationship studies within the β-carboline series. Researchers can employ this pair to identify structural determinants of cytotoxicity in Hsp90-targeting antimalarials.

Synthetic Accessibility and Derivatization Campaigns

The paper notes that these β-carboline antimalarials can be synthesized in only a few steps from commercially available tryptamine derivatives [1]. Antimalarial agent 29, as a specific aryl trifluoromethyl derivative within this series, serves as a versatile starting point for medicinal chemistry optimization. Procurement is justified for laboratories engaged in SAR expansion to improve liver-stage potency while mitigating the observed cytotoxicity.

Atovaquone-Resistant or Alternative Mechanism Prophylaxis Studies

Although 520-fold less potent than atovaquone (EC50 10 nM vs. 5.2 μM) [1], antimalarial agent 29 offers a distinct mechanism of action targeting PfHsp90. This makes it suitable for use in combination studies or in models where atovaquone resistance (e.g., cytochrome b mutations) is present, allowing researchers to explore Hsp90 inhibition as an orthogonal prophylactic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimalarial agent 29

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.